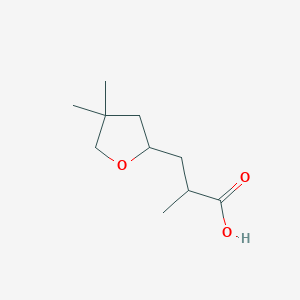
3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is commonly known as DMOA-PA and belongs to the family of oxolane carboxylic acids.
Mecanismo De Acción
The mechanism of action of DMOA-PA is not fully understood, but it is believed to be related to its ability to interact with specific cellular targets. DMOA-PA has been found to bind to certain proteins and enzymes in cells, affecting their activity and function. This interaction leads to the modulation of various cellular pathways, resulting in the observed biological effects.
Efectos Bioquímicos Y Fisiológicos
DMOA-PA has been found to have various biochemical and physiological effects on cells and tissues. It has been shown to induce apoptosis in cancer cells, increase insulin sensitivity in diabetic cells, and reduce inflammation in immune cells. These effects are believed to be related to the modulation of cellular pathways and the interaction with specific cellular targets.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMOA-PA has several advantages for use in lab experiments. It is easy to synthesize, has a high yield and purity, and has shown promising results in various scientific fields. However, there are also limitations to its use. DMOA-PA can be expensive to synthesize in large quantities, and its mechanism of action is not fully understood, making it difficult to predict its effects in different experimental settings.
Direcciones Futuras
There are several future directions for research on DMOA-PA. One potential area of research is the development of DMOA-PA analogs with improved potency and selectivity. Another area of research is the investigation of the mechanism of action of DMOA-PA, which could lead to a better understanding of its biological effects. Additionally, further studies on the potential therapeutic applications of DMOA-PA in cancer, diabetes, and inflammation are needed to determine its clinical potential.
In conclusion, DMOA-PA is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. Its synthesis method is efficient, and it has shown promising results in various scientific fields. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of DMOA-PA involves the reaction of 2-methylpropene with oxalyl chloride and subsequent reaction with 2,2-dimethyloxolane. The yield of this reaction is high, and the purity of the resulting product is also high. The synthesis method has been optimized to produce DMOA-PA in large quantities for research purposes.
Aplicaciones Científicas De Investigación
DMOA-PA has been extensively studied for its potential use in various scientific fields. It has shown promising results in the treatment of cancer, diabetes, and inflammation. In cancer research, DMOA-PA has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing the proliferation of cancer cells. In diabetes research, DMOA-PA has been found to increase insulin sensitivity and reduce blood glucose levels. Inflammation research has shown that DMOA-PA can reduce inflammation by inhibiting the production of inflammatory cytokines.
Propiedades
IUPAC Name |
3-(4,4-dimethyloxolan-2-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-7(9(11)12)4-8-5-10(2,3)6-13-8/h7-8H,4-6H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMAGPZYGJWXPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC(CO1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

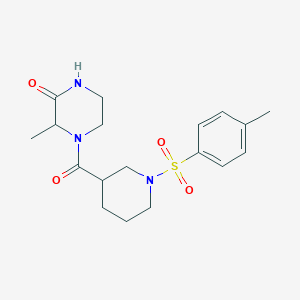
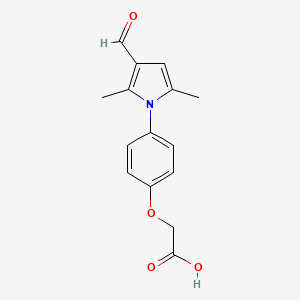
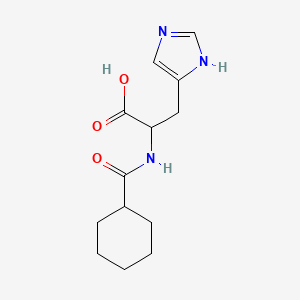
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2918481.png)
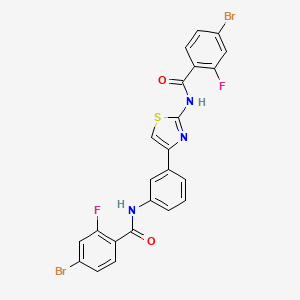
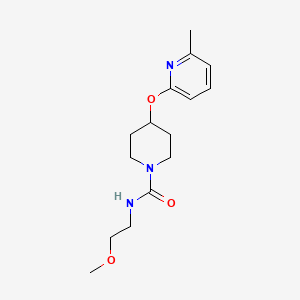
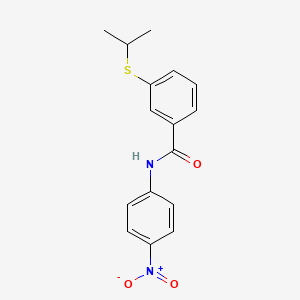
![1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(3-phenylpropyl)urea](/img/structure/B2918490.png)
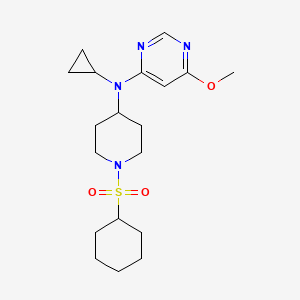
![1-(2,4-Dimethylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2918494.png)
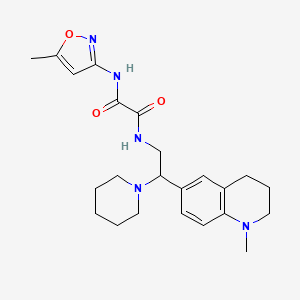
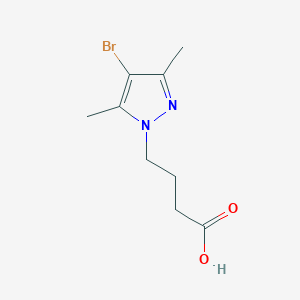
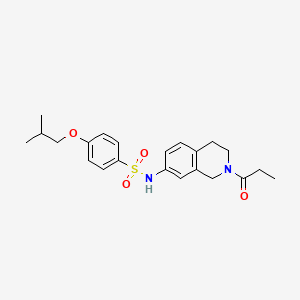
![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]acetamide](/img/structure/B2918499.png)